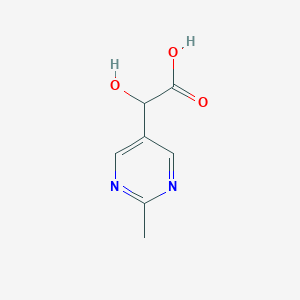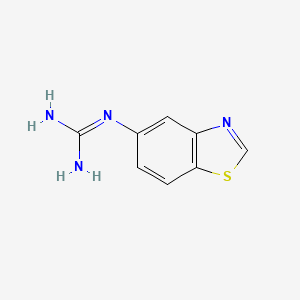![molecular formula C8H4ClIS B13682845 5-Chloro-3-iodobenzo[b]thiophene CAS No. 2166566-68-1](/img/structure/B13682845.png)
5-Chloro-3-iodobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-iodobenzo[b]thiophene is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in pharmaceutical sciences and materials chemistry due to their unique structural properties . The compound has a molecular formula of C8H4ClIS and a molecular weight of 294.54 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 5-Chloro-3-iodobenzo[b]thiophene, involves the aryne reaction with alkynyl sulfides . This reaction typically uses o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner. The process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring-closure .
Industrial Production Methods
Industrial production methods for benzothiophenes often involve transition-metal catalyzed reactions due to their efficiency and scalability . These methods allow for the synthesis of multisubstituted benzothiophenes with good functional group tolerance and versatile C2 functionalizations .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodobenzo[b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: Common reagents include palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzothiophene ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira.
Electrophilic Cyclization: Iodine (I2) in dichloromethane (CH2Cl2) is commonly used.
Major Products Formed
The major products formed from these reactions are multisubstituted benzothiophene derivatives, which can be further diversified for various applications .
Scientific Research Applications
5-Chloro-3-iodobenzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodobenzo[b]thiophene involves its interaction with molecular targets through its functional groups. The compound can participate in various biochemical pathways, depending on the nature of the substituents attached to the benzothiophene ring . The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: Used in the treatment of breast cancer and osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): Used in organic electronics.
Uniqueness
5-Chloro-3-iodobenzo[b]thiophene is unique due to its specific halogen substitutions, which can impart distinct electronic and steric properties.
Properties
CAS No. |
2166566-68-1 |
|---|---|
Molecular Formula |
C8H4ClIS |
Molecular Weight |
294.54 g/mol |
IUPAC Name |
5-chloro-3-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H4ClIS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |
InChI Key |
QTWUPALVOACXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


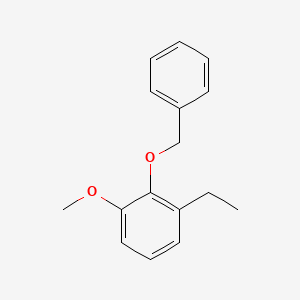


![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
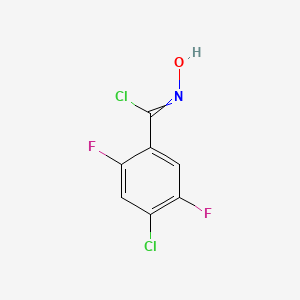
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
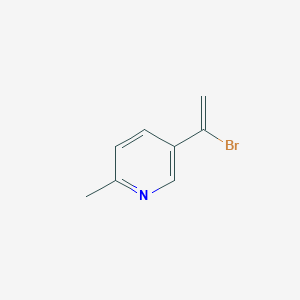
![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
